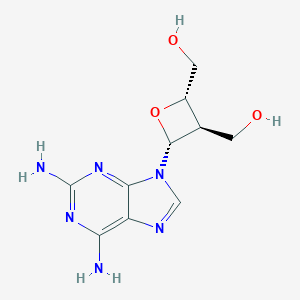

2-Aminooxetanocin A

描述

Such compounds are often explored for antiviral or antitumor activities due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis. However, the absence of explicit data in the provided evidence necessitates a comparative analysis of structurally related amino-substituted heterocyclic compounds, including 2-aminobenzamides, 2-aminobenzoxazole, and 2-(methylamino)-2-oxoacetic acid.

属性

CAS 编号 |

113296-23-4 |

|---|---|

分子式 |

C10H14N6O3 |

分子量 |

266.26 g/mol |

IUPAC 名称 |

[(2R,3R,4S)-2-(2,6-diaminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol |

InChI |

InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-4(1-17)5(2-18)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,9-/m1/s1 |

InChI 键 |

LHGZHHAMKUXUME-UDJQAZALSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |

手性 SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H](O3)CO)CO)N)N |

规范 SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |

其他CAS编号 |

132077-74-8 |

同义词 |

2-amino-OXT-A 2-aminooxetanocin A |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

2-Aminobenzamides

- Structure: Aromatic benzamide scaffold with an amino group at the 2-position.

- Applications :

- Research Findings :

2-Aminobenzoxazole

- Structure: Benzoxazole ring fused with an amino group at the 2-position.

- Applications :

- Research Findings :

2-(Methylamino)-2-oxoacetic Acid

- Structure: Linear molecule with a methylamino group and two carbonyl moieties.

- Applications :

Comparative Data Table

Key Structural and Functional Differences

Aromatic vs. Linear Frameworks: 2-Aminobenzamides and 2-aminobenzoxazole possess aromatic systems, enhancing stability and π-π interactions in biological systems. In contrast, 2-(methylamino)-2-oxoacetic acid adopts a flexible linear structure, favoring solubility and metabolic processing .

Biological Target Specificity: 2-Aminobenzoxazole’s fused heterocycle improves selectivity for enzyme active sites, whereas 2-aminobenzamides’ amide group facilitates interactions with carbohydrate-binding proteins .

Synthetic Versatility: 2-(Methylamino)-2-oxoacetic acid’s simplicity enables its use as a building block for complex molecules, while benzamide/benzoxazole derivatives require multi-step functionalization .

常见问题

Basic Research Questions

Q. What are the key structural characteristics of 2-Aminooxetanocin A, and how do they influence its bioactivity?

- Methodological Answer : Characterize the compound using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its oxetane ring and amino substituents. Compare its structural analogs (e.g., oxetanocin analogs) to establish structure-activity relationships (SAR) . For bioactivity, conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) with controls to isolate the effects of specific functional groups.

Q. How can researchers optimize the synthetic pathway for 2-Aminooxetanocin A to improve yield and purity?

- Methodological Answer : Use design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography or HPLC. Validate purity using melting point analysis and chiral HPLC for stereochemical integrity .

Q. What analytical techniques are most reliable for quantifying 2-Aminooxetanocin A in complex biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards to account for matrix effects. Include calibration curves with ≥5 points and report limits of detection (LOD) and quantification (LOQ). Cross-validate with UV-Vis spectroscopy for reproducibility .

Advanced Research Questions

Q. How do contradictory findings in the literature regarding 2-Aminooxetanocin A’s mechanism of action arise, and how can they be resolved?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify bias or variability in experimental conditions (e.g., cell lines, assay protocols). Replicate key studies under standardized conditions and perform meta-analysis to assess effect sizes. Use cheminformatics tools (e.g., molecular docking) to reconcile discrepancies in binding affinity data .

Q. What experimental strategies can elucidate the metabolic stability of 2-Aminooxetanocin A in vivo?

- Methodological Answer : Perform pharmacokinetic studies in rodent models, collecting plasma/tissue samples at multiple time points. Use LC-HRMS for metabolite identification and compare with in vitro liver microsome assays. Apply compartmental modeling to predict half-life and clearance rates .

Q. How can researchers design robust assays to assess 2-Aminooxetanocin A’s selectivity against off-target receptors or enzymes?

- Methodological Answer : Employ high-throughput screening (HTS) with a diverse panel of enzymes/receptors (e.g., KinomeScan for kinases). Use counter-screens with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to minimize false positives. Calculate selectivity indices (IC₅₀ ratios) and validate with CRISPR knockout models .

Q. What statistical approaches are appropriate for analyzing dose-response data in studies of 2-Aminooxetanocin A’s efficacy?

- Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons (e.g., Bonferroni) .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in 2-Aminooxetanocin A synthesis during multi-institutional studies?

- Methodological Answer : Establish a centralized synthesis protocol with strict quality control (QC) criteria (e.g., ≥98% purity by HPLC). Share raw spectral data (NMR, HRMS) via repositories like Zenodo. Use inter-laboratory validation with blinded samples to assess reproducibility .

Q. What frameworks ensure ethical and rigorous reporting of negative or inconclusive results for 2-Aminooxetanocin A?

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。